Cas no 954329-09-0 (3-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline)

3-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 3-(5-Ethyl-[1,3,4]oxadiazol-2-yl)-phenylamine
- 3-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline
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- MDL: MFCD11052290
- Inchi: 1S/C10H11N3O/c1-2-9-12-13-10(14-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3
- InChI Key: CYXGFCJDEIADQA-UHFFFAOYSA-N
- SMILES: C1(N)=CC=CC(C2=NN=C(CC)O2)=C1
3-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-96169-5.0g |
3-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline |
954329-09-0 | 95.0% | 5.0g |
$961.0 | 2025-02-19 | |
TRC | B441238-10mg |
3-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline |
954329-09-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
A2B Chem LLC | AV37048-100mg |
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline |
954329-09-0 | 95% | 100mg |
$155.00 | 2024-07-18 | |
Aaron | AR019TT0-1g |
3-(5-Ethyl-[1,3,4]oxadiazol-2-yl)-phenylamine |
954329-09-0 | 95% | 1g |
$481.00 | 2025-02-08 | |
Aaron | AR019TT0-2.5g |
3-(5-Ethyl-[1,3,4]oxadiazol-2-yl)-phenylamine |
954329-09-0 | 95% | 2.5g |
$919.00 | 2025-02-08 | |
Aaron | AR019TT0-250mg |
3-(5-Ethyl-[1,3,4]oxadiazol-2-yl)-phenylamine |
954329-09-0 | 95% | 250mg |
$251.00 | 2025-02-08 | |
Aaron | AR019TT0-5g |
3-(5-Ethyl-[1,3,4]oxadiazol-2-yl)-phenylamine |
954329-09-0 | 95% | 5g |
$1347.00 | 2024-07-18 | |
1PlusChem | 1P019TKO-2.5g |
3-(5-Ethyl-[1,3,4]oxadiazol-2-yl)-phenylamine |
954329-09-0 | 95% | 2.5g |
$860.00 | 2025-03-03 | |
A2B Chem LLC | AV37048-2.5g |
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline |
954329-09-0 | 95% | 2.5g |
$720.00 | 2024-07-18 | |
A2B Chem LLC | AV37048-500mg |
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline |
954329-09-0 | 95% | 500mg |
$307.00 | 2024-07-18 |
3-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline Related Literature
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
Additional information on 3-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline
3-(5-Ethyl-1,3,4-Oxadiazol-2-Yl)Aniline
The compound 3-(5-Ethyl-1,3,4-Oxadiazol-2-Yl)Aniline (CAS No. 954329-09-0) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of heterocyclic aromatic compounds, specifically the oxadiazole family. Oxadiazoles are widely studied due to their unique electronic properties and versatile applications in drug design, electronic materials, and sensors.
The structure of 3-(5-Ethyl-1,3,4-Oxadiazol-2-Yl)Aniline consists of an aniline moiety (a benzene ring with an amino group) substituted at the 3-position by a 1,3,4-oxadiazole ring. The oxadiazole ring is further substituted at the 5-position with an ethyl group. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable substrate for further functionalization and exploration in synthetic chemistry.
Recent studies have highlighted the importance of oxadiazole derivatives in medicinal chemistry. For instance, researchers have reported that oxadiazole-containing compounds exhibit promising anti-inflammatory and anticancer activities. The presence of the amino group in aniline derivatives further enhances the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for bioactivity.
In terms of synthesis, 3-(5-Ethyl-1,3,4-Oxadiazol-2-Yl)Aniline can be prepared via a variety of methods. One common approach involves the reaction of an appropriate aldehyde with hydrazine derivatives in the presence of a suitable acid catalyst. This method is efficient and scalable, making it suitable for both academic research and industrial applications.
The compound's electronic properties make it an attractive candidate for use in organic electronics. For example, oxadiazole-containing materials have been explored as active layers in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The incorporation of aniline moieties into these materials can further enhance their charge transport properties and stability under operational conditions.
From a materials science perspective, oxadiazole derivatives are also being investigated for their potential as nonlinear optical materials. These materials are essential for applications such as optical communication systems and laser technology due to their ability to manipulate light at high intensities.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the electronic properties of oxadiazole-containing compounds with unprecedented accuracy. By employing density functional theory (DFT) calculations, scientists can design molecules with tailored electronic characteristics for specific applications.
In conclusion, 3-(5-Ethyl-1,3,4-Oxadiazol-2-Yl)Aniline is a versatile compound with a wide range of potential applications in chemistry and materials science. Its unique structure and electronic properties make it a valuable tool for researchers exploring new frontiers in drug discovery and advanced materials development.
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